molecular formula C10H14FNO2 B13049027 (1R,2S)-1-Amino-1-(3-fluoro-2-methoxyphenyl)propan-2-OL

(1R,2S)-1-Amino-1-(3-fluoro-2-methoxyphenyl)propan-2-OL

Cat. No.: B13049027
M. Wt: 199.22 g/mol
InChI Key: XXJWLDYIGQOURH-RCOVLWMOSA-N
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Description

(1R,2S)-1-Amino-1-(3-fluoro-2-methoxyphenyl)propan-2-OL is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a methoxy group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Amino-1-(3-fluoro-2-methoxyphenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-2-methoxybenzaldehyde and ®-1-phenylethylamine.

    Formation of Intermediate: The initial step involves the formation of an imine intermediate by reacting 3-fluoro-2-methoxybenzaldehyde with ®-1-phenylethylamine under acidic conditions.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-(3-fluoro-2-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic reagents like nitric acid or bromine can be used for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(1R,2S)-1-Amino-1-(3-fluoro-2-methoxyphenyl)propan-2-OL has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-(3-fluoro-2-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-1-Amino-1-(3-chloro-2-methoxyphenyl)propan-2-OL
  • (1R,2S)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL
  • (1R,2S)-1-Amino-1-(3-iodo-2-methoxyphenyl)propan-2-OL

Uniqueness

(1R,2S)-1-Amino-1-(3-fluoro-2-methoxyphenyl)propan-2-OL is unique due to the presence of the fluoro substituent, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for research and development.

Biological Activity

(1R,2S)-1-Amino-1-(3-fluoro-2-methoxyphenyl)propan-2-OL is a chiral compound with significant biological activity, particularly in pharmacology and medicinal chemistry. This article explores its biological interactions, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C10_{10}H14_{14}FNO2_2
  • Molecular Weight : 199.22 g/mol
  • Functional Groups : Contains an amino group, a fluoro-substituted aromatic ring, and a methoxy group.

The presence of both fluoro and methoxy groups enhances its chemical properties, making it suitable for various applications in chemistry and biology. The unique structure allows it to interact with specific enzymes or receptors in biological systems.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity or receptor function. It may act as an inhibitor or activator , influencing various metabolic pathways. The fluoro and methoxy substituents enhance its binding affinity and specificity towards biological targets.

Key Biological Interactions

Research indicates that this compound interacts with several biological targets:

  • Enzymatic Inhibition : The compound may inhibit enzymes critical for DNA synthesis and repair, similar to other known inhibitors like dihydrofolate reductase (DHFR) .
  • Receptor Modulation : It may modulate receptor activities involved in various signaling pathways, potentially affecting cell proliferation and apoptosis.

Case Studies

  • Inhibition of Enzymes : Studies have shown that compounds structurally similar to this compound exhibit inhibitory effects on DHFR, leading to reduced DNA synthesis in cancer cells . This suggests potential applications in cancer therapy.
  • Pharmacological Evaluation : In vitro studies demonstrated that the compound can significantly affect cell cycle progression and induce apoptosis in specific cancer cell lines .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique properties of compounds similar to this compound:

Compound NameStructural FeaturesUnique Properties
(1R,2S)-1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-olFluoro group and a methoxy group at a different positionDifferent reactivity due to the position of the methoxy group
(1R,2S)-1-Amino-1-(3-chloro-5-methoxyphenyl)propan-2-olChlorine substituent instead of fluorineVariation in reactivity and biological activity due to chlorine's properties
(1R,2S)-1-Amino-1-(3-fluoro-5-hydroxyphenyl)propan-2-olHydroxy group instead of methoxyAffects solubility and interaction with biological targets

Properties

Molecular Formula

C10H14FNO2

Molecular Weight

199.22 g/mol

IUPAC Name

(1R,2S)-1-amino-1-(3-fluoro-2-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H14FNO2/c1-6(13)9(12)7-4-3-5-8(11)10(7)14-2/h3-6,9,13H,12H2,1-2H3/t6-,9-/m0/s1

InChI Key

XXJWLDYIGQOURH-RCOVLWMOSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=C(C(=CC=C1)F)OC)N)O

Canonical SMILES

CC(C(C1=C(C(=CC=C1)F)OC)N)O

Origin of Product

United States

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